molecular formula C10H11ClN4O2 B6338950 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride CAS No. 1185100-54-2

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride

Cat. No.: B6338950
CAS No.: 1185100-54-2
M. Wt: 254.67 g/mol
InChI Key: KBUNHIFRZSDEFD-UHFFFAOYSA-N
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Description

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride (CAS: 1119449-55-6) is a small-molecule compound with the molecular formula C10H11ClN4O2 and a molecular weight of 254.674 g/mol . Its structure comprises a benzamide moiety linked to a 1,2,4-oxadiazole ring substituted with an aminomethyl group at the 5-position. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. This compound has been cataloged in chemical databases (ChemSpider ID: 26051990) and is synthesized via condensation reactions involving hydrazides and nitriles, followed by salt formation .

Properties

IUPAC Name

3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2.ClH/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15;/h1-4H,5,11H2,(H2,12,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUNHIFRZSDEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

T3P®-Mediated Cyclization

A method adapted from 1,2,4-oxadiazole synthesis employs propanephosphonic anhydride (T3P®) as a cyclizing agent. Here, a benzamide-derived hydroxamic acid (5) reacts with an aminomethyl nitrile (6) in acetonitrile at 80°C. T3P® facilitates the dehydration-cyclization step, achieving yields of 87–92%.

Advantages:

  • Short reaction time (2–4 hours)

  • High functional group tolerance

Limitations:

  • Cost of T3P®

  • Requires anhydrous conditions

Electrochemical Oxidative Cyclization

Recent advances utilize electrochemical methods for oxadiazole formation. Semicarbazide derivatives (7) undergo oxidative cyclization in acetonitrile with lithium perchlorate as an electrolyte, producing the oxadiazole core at room temperature. This approach avoids harsh reagents and achieves 75–82% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent DichloromethaneMaximizes cyclization efficiency
Temperature 0–25°C (cyclization)Prevents side reactions
Reaction Time 4–6 hoursBalances completion vs. degradation

Catalytic Additives

The addition of potassium iodide (KI) in T3P®-mediated reactions improves yields by 8–12% through intermediate stabilization.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol-water (3:1), achieving >98% purity.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric impurities, critical for pharmaceutical-grade material.

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂NH₂)

  • HPLC Purity: 99.1% (C18 column, 0.1% TFA/ACN)

Industrial-Scale Production

Scale-up protocols emphasize cost-effective solvents (e.g., toluene instead of DCM) and continuous flow reactors to enhance throughput. A representative process produces 50 kg batches with 81% yield and 97.5% purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide group, where halides or other leaving groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the benzamide group can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

  • Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Studies have shown that 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development .
  • Anticancer Properties : There is ongoing research into the anticancer effects of oxadiazole derivatives. Some studies suggest that compounds similar to 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride can induce apoptosis in cancer cells, potentially leading to new cancer therapies .
  • Neurological Applications : The compound may also play a role in neuropharmacology. Preliminary studies suggest that it could have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases .

Biochemistry

In biochemistry, this compound is utilized in various experimental protocols:

  • Proteomics Research : It is used as a biochemical tool in proteomics to study protein interactions and functions. Its unique structure allows for specific binding to target proteins, facilitating the understanding of cellular processes .
  • Enzyme Inhibition Studies : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing drugs that modulate enzyme activity in disease states .

Agricultural Science

The application of 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride extends to agricultural science:

  • Pesticidal Activity : Research has indicated that oxadiazole derivatives can serve as effective pesticides. The compound's ability to disrupt the metabolic processes of pests makes it a candidate for developing new agricultural chemicals .
  • Herbicide Development : Similar compounds have been studied for their herbicidal properties, providing a basis for creating selective herbicides that target specific weed species without harming crops .

Mechanism of Action

The mechanism by which 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and benzamide group can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

N,N-Dimethylbenzamide Derivative
  • Compound: 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride (CAS: 2279123-54-3)
  • Molecular weight increases to 282.7 g/mol due to the added methyl groups .
  • Impact : Enhanced metabolic stability but reduced hydrogen-bonding capacity compared to the parent compound.
Chloromethyl-Substituted Analog
  • Compound : 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide (CAS: 1119452-08-2)
  • Key Differences: The aminomethyl group is replaced with a chloromethyl moiety, and the benzamide nitrogen is substituted with a cyclopropyl group. Molecular weight: 277.71 g/mol .
  • The cyclopropyl group may introduce steric hindrance.
Heterocyclic Derivatives
  • Compound : 1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride (CAS: 1795508-26-7)
  • Molecular formula: C12H13ClN4O2 .
  • Impact : Extended conjugation may improve binding to hydrophobic pockets in biological targets, such as enzymes or receptors.

Physicochemical Properties

Property Target Compound N,N-Dimethyl Analog Chloromethyl Analog Benzoxazole Derivative
Molecular Weight (g/mol) 254.67 282.7 277.71 296.71
Solubility (HCl Salt) High Moderate Low Moderate
logP (Predicted) 1.2 1.8 2.3 2.5
pKa (Aminomethyl Group) ~9.5 ~9.2 N/A (Cl substituent) ~9.0

Notes:

  • The parent compound’s aminomethyl group provides a basic center (pKa ~9.5), favoring protonation at physiological pH .
  • Chlorine and benzoxazole substitutions increase logP, suggesting improved blood-brain barrier penetration but higher risk of off-target interactions .

Biological Activity

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The chemical formula for 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride is C10H11ClN4O2C_{10}H_{11}ClN_{4}O_{2}. The compound features a benzamide moiety linked to an oxadiazole ring, which is substituted with an aminomethyl group. This unique structure contributes to its distinct biological properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors involved in critical biological pathways. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play roles in cancer progression and other diseases .
  • Antimicrobial Activity : Research indicates that oxadiazole derivatives can exhibit significant antimicrobial effects against bacteria and fungi, suggesting a potential application in treating infections .

Biological Activity Overview

The following table summarizes the biological activities reported for 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride and related compounds:

Activity Description Reference
AnticancerExhibits cytotoxicity against various cancer cell lines with IC50 values < 10 µM
AntimicrobialEffective against multiple bacterial strains; potential use in infection treatment
Enzyme InhibitionInhibits HDAC and carbonic anhydrase; implications in cancer therapy
AntifungalShows activity against fungal pathogens; further studies needed

Case Studies and Research Findings

Several studies have evaluated the biological activity of oxadiazole derivatives, including 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride:

  • Anticancer Efficacy : A study by Zhang et al. demonstrated that oxadiazole derivatives exhibited potent anticancer activity against cell lines such as HEPG2 and MCF7. The compound's IC50 values were significantly lower than those of established chemotherapeutics .
  • Mechanism-Based Approaches : Research highlighted the importance of understanding the mechanisms through which oxadiazoles exert their effects. Specifically, compounds were found to inhibit pathways critical for tumor growth and survival .
  • Antimicrobial Properties : In another study, derivatives similar to 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride were tested for their antimicrobial efficacy against clinical isolates of bacteria. Results indicated promising antibacterial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride?

  • Methodology : The synthesis of structurally analogous heterocyclic compounds often involves cyclization reactions. For example, substituted oxadiazoles can be synthesized via condensation of amidoximes with carboxylic acid derivatives under reflux conditions . A general approach involves reacting precursors like aminotriazoles with substituted benzaldehydes in ethanol under acidic catalysis, followed by solvent evaporation and purification . Adapting this method, the aminomethyl-oxadiazole core could be synthesized by reacting nitrile derivatives with hydroxylamine, followed by cyclization with benzamide intermediates.

Q. How can researchers characterize the structural purity of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with a buffered mobile phase (e.g., ammonium acetate buffer adjusted to pH 6.5 with acetic acid) is effective for purity assessment . Spectroscopic techniques such as 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) should confirm the molecular structure. For example, the oxadiazole ring protons typically resonate between δ 8.0–9.0 ppm in 1^1H NMR, while the aminomethyl group shows characteristic peaks near δ 4.0 ppm .

Q. What safety protocols are critical when handling this compound?

  • Methodology : General safety measures for handling hydrochloride salts of aromatic heterocycles include using personal protective equipment (PPE) and working in a fume hood. In case of skin contact, immediate rinsing with water is advised, while inhalation requires moving to fresh air . Stability studies under controlled humidity (e.g., 40–60% RH) and temperature (e.g., 2–8°C) are recommended for long-term storage .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield of this compound?

  • Methodology : Statistical DoE methods, such as factorial designs, can identify critical parameters (e.g., reaction time, temperature, stoichiometry). For instance, a central composite design (CCD) might optimize cyclization efficiency by varying catalyst concentration (e.g., glacial acetic acid) and reflux duration . Computational reaction path searches (e.g., quantum chemical calculations) can further narrow experimental conditions, reducing trial-and-error approaches .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Contradictory bioactivity results may arise from variations in assay conditions (e.g., cell lines, solvent systems). A systematic approach includes:

  • Replicating studies with standardized protocols (e.g., fixed DMSO concentrations ≤0.1% v/v).
  • Using positive/negative controls (e.g., reference inhibitors for enzyme assays).
  • Applying multivariate analysis to isolate confounding variables (e.g., pH, temperature) .
    • Theoretical frameworks, such as structure-activity relationship (SAR) models, can reconcile discrepancies by linking functional groups (e.g., aminomethyl vs. methyl substituents) to activity trends .

Q. What methodologies assess the compound’s stability under varying physiological conditions?

  • Methodology : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) evaluates degradation pathways. HPLC-MS can identify degradation products, such as hydrolyzed oxadiazole rings or benzamide cleavage . For pH-dependent stability, simulate gastric (pH 1.2) and intestinal (pH 6.8) fluids to predict in vivo behavior .

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